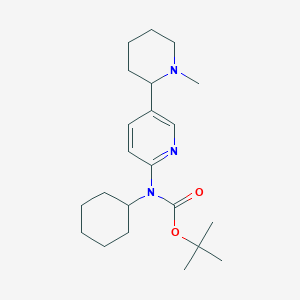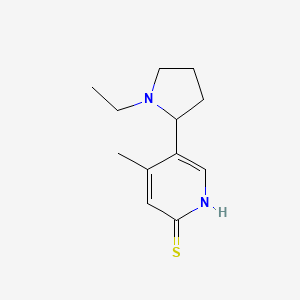![molecular formula C3H7N6O7P2-3 B11819651 [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of a phosphoryl group with a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the reaction of cyanuric chloride with various nucleophiles. For example, the reaction of cyanuric chloride with primary amines can yield di- and tri-substituted triazines . Another method involves the iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source, which provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted triazines .
Industrial Production Methods
Industrial production methods for triazine derivatives often involve large-scale reactions using cyanuric chloride as a starting material. The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction conditions optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions often involve the replacement of chlorine atoms in cyanuric chloride with nucleophiles such as amines, alcohols, or thiols .
Common Reagents and Conditions
Common reagents used in the reactions of triazine derivatives include primary amines, lithium alkoxides, and ammonium iodide. The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .
Major Products
The major products formed from these reactions are di- and tri-substituted triazines, which can have various functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, some triazine derivatives act as inhibitors of enzymes such as aromatase, which is involved in the biosynthesis of estrogens . Other derivatives may interact with DNA or proteins, leading to their biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine include other triazine derivatives such as hexamethylmelamine, 2-amino-4-morpholino-1,3,5-triazine, and hydroxymethylpentamethylmelamine .
Uniqueness
What sets this compound apart from other triazine derivatives is its unique combination of a phosphoryl group with the triazine ring. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C3H7N6O7P2-3 |
|---|---|
Poids moléculaire |
301.07 g/mol |
Nom IUPAC |
[hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6)/p-3 |
Clé InChI |
XZTOTRSSGPPNTB-UHFFFAOYSA-K |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.OP(=O)([O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)






